molecular formula C5H2BrClFN B1520515 4-Bromo-2-Chloro-5-Fluoropyridine CAS No. 884495-10-7

4-Bromo-2-Chloro-5-Fluoropyridine

Cat. No. B1520515
M. Wt: 210.43 g/mol
InChI Key: ZRTWQQQUONAULI-UHFFFAOYSA-N
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Description

4-Bromo-2-Chloro-5-Fluoropyridine is a chemical compound with the molecular formula C5H2BrClFN . It is used for research and development purposes . It is not intended for medicinal, household, or other uses .


Molecular Structure Analysis

The molecular structure of 4-Bromo-2-Chloro-5-Fluoropyridine consists of a pyridine ring substituted with bromine, chlorine, and fluorine atoms . The average mass of the molecule is 210.432 Da, and the monoisotopic mass is 208.904312 Da .


Physical And Chemical Properties Analysis

4-Bromo-2-Chloro-5-Fluoropyridine has a density of 1.8±0.1 g/cm3, a boiling point of 209.7±35.0 °C at 760 mmHg, and a vapor pressure of 0.3±0.4 mmHg at 25°C . Its enthalpy of vaporization is 42.8±3.0 kJ/mol, and it has a flash point of 80.6±25.9 °C .

Scientific Research Applications

  • Scientific Field : Organic Chemistry and Medicinal Chemistry

    • Application Summary : Fluorinated pyridines, such as 4-Bromo-2-Chloro-5-Fluoropyridine, are used as molecular scaffolds for many active pharmaceutical ingredients (APIs). They have interesting and unusual physical, chemical, and biological properties owing to the presence of strong electron-withdrawing substituents in the aromatic ring .
    • Methods of Application : The synthesis of fluoropyridines involves various reactions, including the Umemoto reaction and Balts-Schiemann reaction . The specific methods and technical details can vary depending on the desired fluoropyridine compound.
    • Results or Outcomes : The introduction of fluorine atoms into lead structures has been found to be a useful chemical modification in the search for new agricultural products with improved physical, biological, and environmental properties .
  • Scientific Field : Radiobiology

    • Application Summary : Fluoropyridines are used in the synthesis of F 18 substituted pyridines for local radiotherapy of cancer .
    • Methods of Application : The synthesis involves specific reactions to introduce the F 18 isotope into the pyridine ring . The exact procedures can vary depending on the specific compound being synthesized.
    • Results or Outcomes : F 18 substituted pyridines present a special interest as potential imaging agents for various biological applications .
  • Scientific Field : Material Science

    • Application Summary : Certain fluoropyridines, such as 2-Bromo-4-fluoropyridine, are used in the synthesis of Janus-type organoiridium complexes, which bear both hole- and electron-transporting moieties .
    • Methods of Application : The synthesis involves Sonogashira coupling of 2-Bromo-4-fluoropyridine with 1,2-ethynylbenzene .
    • Results or Outcomes : The resulting Janus-type organoiridium complexes can be used in various material science applications .
  • Scientific Field : Pharmaceutical Chemistry

    • Application Summary : 5-Bromo-2-fluoropyridine, a compound similar to 4-Bromo-2-Chloro-5-Fluoropyridine, has been used as a molecular scaffold for many active pharmaceutical ingredients (APIs), such as inhibitors of neuropeptide Y receptor Y5, inhibitors of the main protease of SARS-CoV-2, and inhibitors of indoleamine-2,3-dioxygenase-1 in cancer immunotherapy .
    • Methods of Application : The specific methods and technical details can vary depending on the desired APIs .
    • Results or Outcomes : The resulting APIs have shown potential in various therapeutic applications .
  • Scientific Field : Organic Synthesis

    • Application Summary : 4-Bromo-3-chloro-2-fluoropyridine, a compound similar to 4-Bromo-2-Chloro-5-Fluoropyridine, is used as an intermediate for pharmaceutical and organic synthesis .
    • Methods of Application : The specific methods and technical details can vary depending on the desired end product .
    • Results or Outcomes : The resulting compounds can be used in various pharmaceutical and organic applications .
  • Scientific Field : Fluorine Chemistry
    • Application Summary : Fluoropyridines, including 4-Bromo-2-Chloro-5-Fluoropyridine, are used in the synthesis of F 18 substituted pyridines for local radiotherapy of cancer .
    • Methods of Application : The synthesis involves specific reactions to introduce the F 18 isotope into the pyridine ring . The exact procedures can vary depending on the specific compound being synthesized.
    • Results or Outcomes : F 18 substituted pyridines present a special interest as potential imaging agents for various biological applications .

Safety And Hazards

This compound should be handled with care to avoid dust formation and inhalation of mist, gas, or vapors . Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn . In case of accidental release, all sources of ignition should be removed, and personnel should be evacuated to safe areas .

properties

IUPAC Name

4-bromo-2-chloro-5-fluoropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrClFN/c6-3-1-5(7)9-2-4(3)8/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRTWQQQUONAULI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1Cl)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40654561
Record name 4-Bromo-2-chloro-5-fluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40654561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-Chloro-5-Fluoropyridine

CAS RN

884495-10-7
Record name 4-Bromo-2-chloro-5-fluoropyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=884495-10-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-2-chloro-5-fluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40654561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromo-2-chloro-5-fluoropyridine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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